molecular formula C20H19N3O2 B4890768 N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide

N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide

Cat. No.: B4890768
M. Wt: 333.4 g/mol
InChI Key: DBEUXTSTABVEHX-UHFFFAOYSA-N
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Description

N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, an isoquinoline moiety, and a pyridine carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the furan and isoquinoline intermediates. One common method involves the use of microwave-assisted synthesis to produce amide derivatives containing furan rings. This method employs 2-furoic acid, furfurylamine, and furfuryl alcohol as starting materials, with coupling reagents such as DMT/NMM/TsO− or EDC .

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to achieve higher yields and purity. Techniques such as crystallization and flash chromatography are often used to isolate the final product. The use of microwave reactors can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The isoquinoline moiety can be reduced to form tetrahydroisoquinoline derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, tetrahydroisoquinoline derivatives, and substituted pyridine derivatives .

Scientific Research Applications

N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The furan ring and isoquinoline moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide is unique due to its combination of a furan ring, an isoquinoline moiety, and a pyridine carboxamide group.

Properties

IUPAC Name

N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c24-20(16-4-8-21-9-5-16)22-19-3-1-2-17-13-23(10-6-18(17)19)12-15-7-11-25-14-15/h1-5,7-9,11,14H,6,10,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEUXTSTABVEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=CC=C2)NC(=O)C3=CC=NC=C3)CC4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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